
(4R,9aR)-4-Methyloctahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is a chiral organic compound belonging to the class of quinolizines This compound is characterized by its octahydroquinolizine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aR)-4-Methyloctahydro-2H-quinolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reduction of a quinolizine derivative followed by methylation at the 4-position. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
(4R,9aR)-4-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the bicyclic structure or modify substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or alcohols, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
(4R,9aR)-4-Methyloctahydro-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (4R,9aR)-4-Methyloctahydro-2H-quinolizine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets, influencing the downstream signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (4R,9aR)-4-methyl-octahydropyrrolo[2,1-c][1,4]thiazepine-1,5-dione
- (2R,4R,9aR)-4-(3-Hydroxy-4-methoxyphenyl)octahydro-2H-quinolizin-2-yl 3-(4-hydroxyphenyl)propanoate
- (4R,9aR)-2-benzyl-4-methyl-octahydro-1H-pyrazino[1,2-a]piperazine
Uniqueness
(4R,9aR)-4-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential for specialized uses in research and industry.
特性
CAS番号 |
6480-44-0 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
(4R,9aR)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChIキー |
NVAZQVKYKZTHQP-NXEZZACHSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@H]2N1CCCC2 |
正規SMILES |
CC1CCCC2N1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


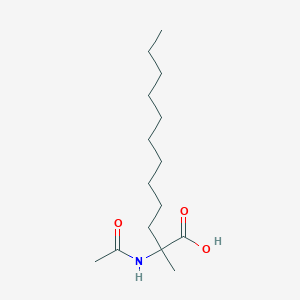
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
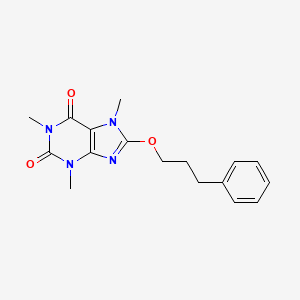


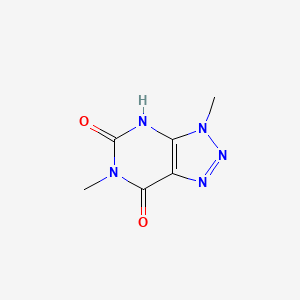
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

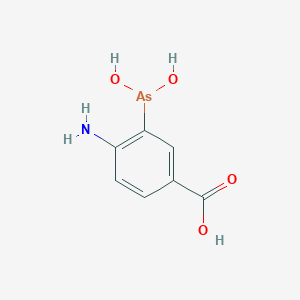
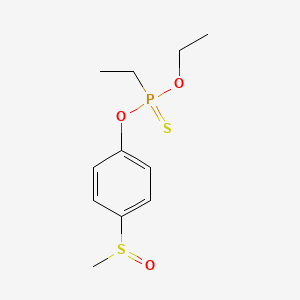

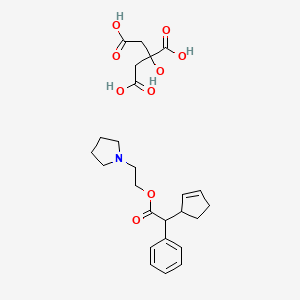
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

